molecular formula C11H15BrN2O2 B6632420 N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide

N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide

Cat. No. B6632420
M. Wt: 287.15 g/mol
InChI Key: UOYDQMLTZAUIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide, also known as BIA, is a chemical compound that has been studied extensively for its potential use in scientific research. BIA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide is not fully understood, but it is thought to work by modulating the activity of ion channels in cells. Specifically, this compound has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in a variety of cellular processes including pain sensation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have analgesic effects, reduce oxidative stress, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels in cells. Finally, this compound could be used as a tool to study the function of ion channels in neurons and other cells, which could lead to new insights into the underlying mechanisms of various diseases.

Synthesis Methods

N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-hydroxybenzoic acid with N-tert-butyl-2-amino-2-methylpropanamide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then deprotected to yield this compound in high purity.

Scientific Research Applications

N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, this compound has been studied for its potential use as a tool to study the function of ion channels in neurons. In immunology, this compound has been shown to have anti-inflammatory properties and could be used to treat inflammatory diseases.

properties

IUPAC Name

N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,13)6-14-10(16)8-5-7(12)3-4-9(8)15/h3-5,15H,6,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYDQMLTZAUIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=CC(=C1)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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